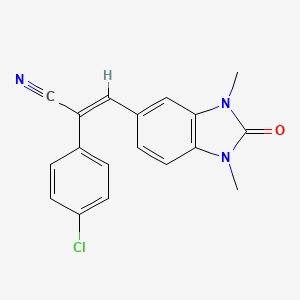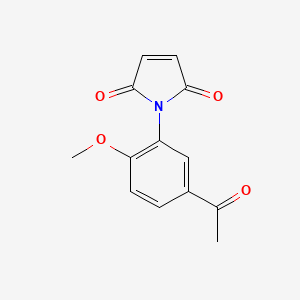
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPD and is used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect alkaline phosphatase activity. In
Mécanisme D'action
AMPPD is hydrolyzed by alkaline phosphatase to produce 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione and ammonia. The 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione produced is a highly fluorescent compound that can be easily detected using a spectrophotometer. The fluorescence intensity is directly proportional to the alkaline phosphatase activity, and the detection limit of AMPPD is very low, making it a highly sensitive substrate for alkaline phosphatase detection.
Biochemical and Physiological Effects:
AMPPD is a non-toxic compound and does not have any significant biochemical or physiological effects on cells or tissues. It is a stable compound and can be stored for long periods without any degradation or loss of activity.
Avantages Et Limitations Des Expériences En Laboratoire
AMPPD has several advantages for lab experiments. It is a highly sensitive substrate for alkaline phosphatase detection and can detect very low levels of alkaline phosphatase activity. It is also a stable compound and can be stored for long periods without any degradation or loss of activity. However, the use of AMPPD in ELISA requires specialized equipment and expertise, which can be a limitation for some labs. In addition, the cost of AMPPD is higher than other substrates, which can be a limiting factor for labs with limited budgets.
Orientations Futures
The use of AMPPD in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection. However, there is still room for improvement. Future research could focus on developing new substrates that are more sensitive and specific for alkaline phosphatase detection. In addition, the use of AMPPD in other assays, such as immunoassays and bioassays, could be explored. Finally, the development of new technologies that can detect alkaline phosphatase activity in vivo could have significant clinical implications for the diagnosis and monitoring of diseases.
Méthodes De Synthèse
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by the reaction of 5-amino-2-methoxybenzoic acid and acetylacetone in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Applications De Recherche Scientifique
AMPPD is widely used in ELISA to detect alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is commonly used as a marker for various diseases, including liver diseases, bone disorders, and cancer. The detection of alkaline phosphatase activity is crucial for the diagnosis and monitoring of these diseases. AMPPD is a highly sensitive substrate for alkaline phosphatase, and its use in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection.
Propriétés
IUPAC Name |
1-(5-acetyl-2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8(15)9-3-4-11(18-2)10(7-9)14-12(16)5-6-13(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHMOLLMXNVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

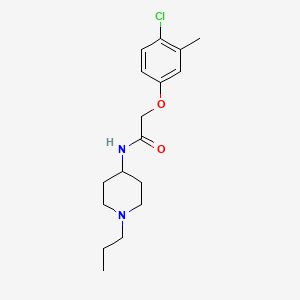
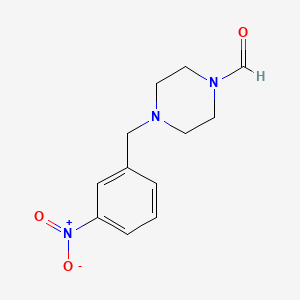
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)


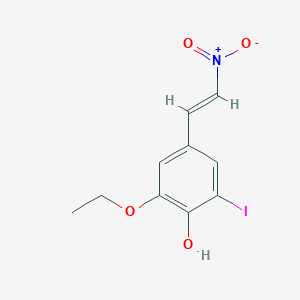

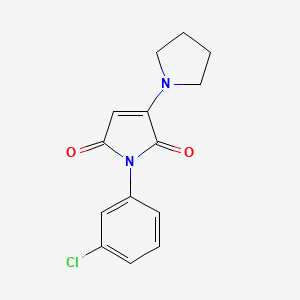
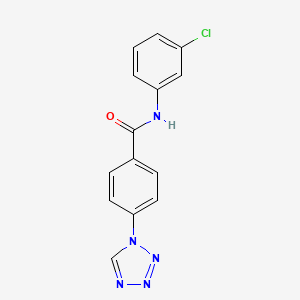
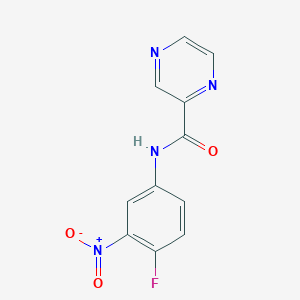
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
